![molecular formula C17H10ClF4N3O3 B11509078 N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11509078.png)
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
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Overview
Description
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chlorofluorophenyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps:
Formation of the Imidazolidinone Core: This step often starts with the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that involves the use of reagents like trifluoromethyl iodide and a radical initiator.
Attachment of the Chlorofluorophenyl Group: This step usually involves a nucleophilic substitution reaction where a chlorofluorobenzene derivative reacts with the imidazolidinone intermediate.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride under basic conditions to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorofluorophenyl group, where nucleophiles can replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic molecules, which can significantly alter their chemical properties.
Biology
Biologically, N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its trifluoromethyl group is particularly valuable in materials science for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]benzamide: Lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(methyl)imidazolidin-4-yl]benzamide: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide makes it unique compared to similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H10ClF4N3O3 |
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Molecular Weight |
415.7 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C17H10ClF4N3O3/c18-11-8-10(6-7-12(11)19)25-14(27)16(17(20,21)22,24-15(25)28)23-13(26)9-4-2-1-3-5-9/h1-8H,(H,23,26)(H,24,28) |
InChI Key |
OCOKTGIGXXFNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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